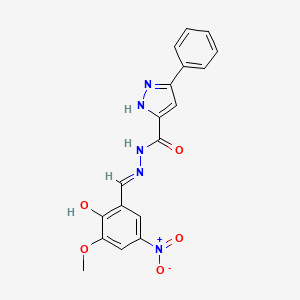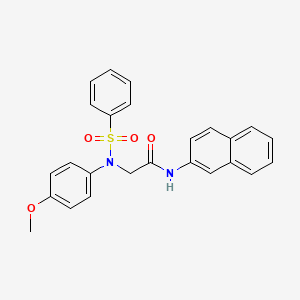![molecular formula C19H20ClN3O2 B6011761 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6011761.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide, commonly known as CEP-26401, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinyl acetamide derivatives and has been developed as a selective inhibitor of a specific enzyme known as glycogen synthase kinase 3 beta (GSK-3β).
Wirkmechanismus
The mechanism of action of CEP-26401 involves the selective inhibition of GSK-3β, which is a multifunctional serine/threonine kinase involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β by CEP-26401 results in the modulation of various downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CEP-26401 are mainly related to its selective inhibition of GSK-3β. The inhibition of GSK-3β by CEP-26401 has been shown to have various effects such as the reduction of beta-amyloid plaques and tau protein in Alzheimer's disease, the modulation of mood-stabilizing effects in bipolar disorder, and the inhibition of the proliferation and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CEP-26401 in lab experiments are its high selectivity towards GSK-3β and its potential therapeutic applications in various diseases. However, the limitations of using CEP-26401 in lab experiments are its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
The future directions of CEP-26401 research include the development of more potent and selective GSK-3β inhibitors, the investigation of the potential therapeutic applications of CEP-26401 in other diseases such as diabetes and neurodegenerative diseases, and the evaluation of the safety and efficacy of CEP-26401 in clinical trials.
Conclusion:
In conclusion, CEP-26401 is a novel compound that has potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The selective inhibition of GSK-3β by CEP-26401 has been shown to have a neuroprotective effect in Alzheimer's disease, a mood-stabilizing effect in bipolar disorder, and an antitumor effect in cancer. However, further research is needed to fully understand the potential therapeutic applications of CEP-26401 and to develop more potent and selective GSK-3β inhibitors.
Synthesemethoden
The synthesis of CEP-26401 involves a series of chemical reactions that start with the reaction of 3-chlorophenylacetonitrile with ethylmagnesium bromide to form 2-(3-chlorophenyl)ethylmagnesium bromide. This compound is then reacted with 2-(3-pyridinyl)acetic acid to form the intermediate product, which is further reacted with pyrrolidin-3-one to form CEP-26401. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
CEP-26401 has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The selective inhibition of GSK-3β by CEP-26401 has been shown to have a neuroprotective effect in Alzheimer's disease by reducing the accumulation of beta-amyloid plaques and tau protein. In bipolar disorder, CEP-26401 has been shown to have a mood-stabilizing effect by modulating the activity of GSK-3β. In cancer, CEP-26401 has been shown to have an antitumor effect by inhibiting the proliferation and survival of cancer cells.
Eigenschaften
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-16-5-1-3-14(9-16)6-8-23-13-17(11-19(23)25)22-18(24)10-15-4-2-7-21-12-15/h1-5,7,9,12,17H,6,8,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCOZTZTZBTWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)NC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde](/img/structure/B6011693.png)

![2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6011705.png)
![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6011713.png)

![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B6011724.png)

![[2-({[5-(3-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6011735.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B6011737.png)

![ethyl 4-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6011776.png)
![1-{3-[(1,4-dithiepan-6-ylamino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6011777.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinol](/img/structure/B6011782.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6011797.png)